

A Comparative Guide to Analytical Methods for the Quantification of Tenoretic

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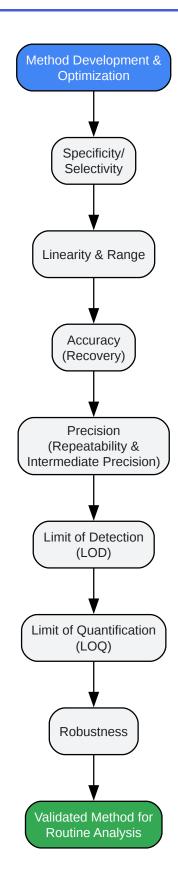
An Objective Comparison of HPLC, UV-Spectrophotometry, and HPTLC Methods for the Simultaneous Quantification of Atenolol and Chlorthalidone.

This guide provides a detailed comparison of various analytical methods for the quantification of the active pharmaceutical ingredients in **Tenoretic**: atenolol and chlorthalidone. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV)-Visible Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC) techniques.

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.





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A generalized workflow for analytical method validation.



Quantitative Data Summary

The following tables summarize the performance characteristics of different analytical methods for the simultaneous quantification of atenolol and chlorthalidone.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods



Parameter	Method 1[1]	Method 2[2]	Method 3[3]	Method 4[4]
Stationary Phase	Thermo, C18, 250x4.6mm, 5µm	Xterra RP8, 150x4.6mm, 5μm	Purosphere C18	Shim-pack cyanopropyl
Mobile Phase	0.1M KH2PO4: Methanol (65:35)	KH2PO4 buffer: Methanol (50:50 v/v, pH 3.6)	Methanol: Water (60:40 v/v)	10mM KH2PO4 (pH 6.0): Methanol (70:30 v/v)
Flow Rate	1.0 ml/min	0.5 ml/min	1.1 ml/min	1.0 ml/min
Detection (UV)	256 nm	240 nm	238 nm	225 nm
Linearity Range (Atenolol)	50-150 μg/ml	50-150 μg/ml	Not specified	0.1-10 μg/ml
Linearity Range (Chlorthalidone)	50-150 μg/ml	Not specified	Not specified	0.1-10 μg/ml
Correlation Coefficient (r²)	0.999 (both)	0.9996 (Atenolol)	0.9957 (Atenolol), 0.9965 (Chlorthalidone)	Not specified
Accuracy (% Recovery)	100.1% (Atenolol), 99.71% (Chlorthalidone)	100.54-103.32% (Atenolol), 98.03- 102.77% (Chlorthalidone)	99.67% (Atenolol), 99.86% (Chlorthalidone)	Within <15% deviation
Precision (%RSD)	< 2%	< 2%	Low RSD values	Within <15% deviation
LOD (Atenolol)	Not specified	Not specified	3.48592 μg/ml	Not specified
LOD (Chlorthalidone)	0.0818 μg/ml	Not specified	2.58491 μg/ml	Not specified
LOQ (Atenolol)	Not specified	Not specified	Not specified	Not specified
LOQ (Chlorthalidone)	0.2728 μg/ml	Not specified	Not specified	Not specified



Table 2: UV-Visible Spectrophotometry Methods

Parameter	Method 1[5][6]	Method 2[7]	
Solvent	Methanol	Methanol:Water	
λmax (Atenolol)	225 nm	224.20 nm	
λmax (Chlorthalidone)	284 nm	271.60 nm	
Linearity Range (Atenolol)	10-60 μg/ml	2-12 μg/ml	
Linearity Range (Chlorthalidone)	30-140 μg/ml	2-14 μg/ml	
Correlation Coefficient (r)	Not specified	0.9995 (Atenolol), 0.9993 (Chlorthalidone)	
Accuracy (% Recovery)	< 2% RSD	Validated by recovery studies	
Precision (%RSD)	< 2%	Validated by recovery studies	

Table 3: High-Performance Thin-Layer Chromatography (HPTLC) Method

Parameter	Method 1[8]	
Stationary Phase	Silica Gel 60 F254 aluminum sheets	
Mobile Phase	Toluene: Methanol: Ethyl acetate: Tri-ethylamine (4:0.8:1:1.2 v/v)	
Detection Wavelength	225 nm	
Linearity Range (Chlorthalidone)	500-2000 ng/band	
Accuracy (% Recovery - Chlorthalidone)	98.94-99.62%	
LOD (Chlorthalidone)	Low detection limits confirmed	
LOQ (Chlorthalidone)	Low quantification limits confirmed	

Experimental Protocols



High-Performance Liquid Chromatography (HPLC)

Method 1: RP-HPLC for Simultaneous Estimation in Tablets[1]

- Instrumentation: WATERS HPLC system with a PDA detector.
- Column: Thermo, C18, 250 x 4.6mm, 5μm.
- Mobile Phase: A mixture of 0.1M potassium dihydrogen phosphate (KH2PO4) and Methanol in a 65:35 ratio.
- Flow Rate: 1.0 ml/min.
- Detection: UV detection at 256 nm.
- Sample Preparation: Twenty tablets are weighed and powdered. A quantity of powder equivalent to 50 mg of Atenolol and 12.5 mg of Chlorthalidone is transferred to a 100 ml volumetric flask, dissolved in 10 ml of Methanol with sonication for 10 minutes, and then the volume is made up with Methanol. 1 ml of this solution is further diluted to 10 ml with Methanol. The final solution is filtered through a 0.45 μm filter before injection.

Method 2: RP-HPLC for Simultaneous Estimation in Pharmaceutical Formulation[2]

- Column: Xterra RP8 (150 x 4.6 mm, 5 μm).
- Mobile Phase: A 50:50 v/v mixture of potassium dihydrogen phosphate buffer (pH 3.6) and methanol.
- Flow Rate: 0.5 ml/min.
- Detection: UV detection at 240 nm.
- Sample Preparation: Twenty tablets are weighed and crushed. A portion of the powder is dissolved and diluted to achieve concentrations within the linear range of 50-150 µg/ml for atenolol.

UV-Visible Spectrophotometry



Method for Simultaneous Estimation in Bulk and Tablet Dosage Form[5][6]

- Instrumentation: A UV-Visible spectrophotometer with matched quartz cells.
- Solvent: Methanol.
- Analytical Wavelengths: 225 nm for Atenolol and 284 nm for Chlorthalidone.
- Standard Stock Solution Preparation: 100 mg of each drug (atenolol and chlorthalidone) is accurately weighed and dissolved in methanol in separate 100 ml volumetric flasks to get a concentration of 1 mg/ml. From these stock solutions, further dilutions are made with methanol to prepare working standards.
- Sample Preparation: Ten tablets are weighed and powdered. An amount of powder
 equivalent to 25 mg of atenolol and 12.5 mg of chlorthalidone is transferred to a 100 ml
 volumetric flask, dissolved in methanol, and the volume is made up. The solution is filtered,
 and further dilutions are made with methanol to fall within the linearity range. The
 absorbances are then measured at 225 nm and 284 nm.

High-Performance Thin-Layer Chromatography (HPTLC)

Method for Assay of Chlorthalidone in Combination[8]

- Stationary Phase: Pre-coated Silica Gel 60 F254 aluminum sheets.
- Mobile Phase: Toluene: Methanol: Ethyl acetate: Tri-ethylamine in a volume ratio of 4:0.8:1:1.2.
- Sample Application: 10 μ L of the sample solution is spotted on the plate as bands.
- Development: The chromatogram is developed in a twin-trough chamber.
- Detection: Densitometric scanning at 225 nm.
- Validation: The method was validated according to ICH Q2(R1) guidelines for specificity, linearity, sensitivity, precision, accuracy, and robustness.



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